molecular formula C12H16O B14837030 3-(Cyclopropylmethyl)-4-ethylphenol

3-(Cyclopropylmethyl)-4-ethylphenol

Cat. No.: B14837030
M. Wt: 176.25 g/mol
InChI Key: MISNMNMFBUVABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-4-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group at the third position and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-ethylphenol typically involves the alkylation of 4-ethylphenol with cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the cyclopropylmethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethyl-4-ethylcyclohexanol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethyl-4-ethylcyclohexanol.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various interactions, influencing the activity of the target molecules. The cyclopropylmethyl and ethyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    3-(Cyclopropylmethyl)-4-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.

    3-(Cyclopropylmethyl)-4-tert-butylphenol: Similar structure but with a tert-butyl group instead of an ethyl group.

Uniqueness

3-(Cyclopropylmethyl)-4-ethylphenol is unique due to the specific combination of the cyclopropylmethyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4-ethylphenol

InChI

InChI=1S/C12H16O/c1-2-10-5-6-12(13)8-11(10)7-9-3-4-9/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

MISNMNMFBUVABB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)CC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.